1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate is an organic compound characterized by a unique structure that includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxylated compounds .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but with a different ester group.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains an aldehyde group instead of a phenylpropanoate group.
2-(2,3-Dioxoindolin-1-yl)propanoic acid: Features a carboxylic acid group instead of an ester.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-phenylpropanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-phenylpropanoate |
InChI |
InChI=1S/C17H13NO4/c1-11(12-7-3-2-4-8-12)17(21)22-18-15(19)13-9-5-6-10-14(13)16(18)20/h2-11H,1H3 |
InChI Key |
POABRWHVDSUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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